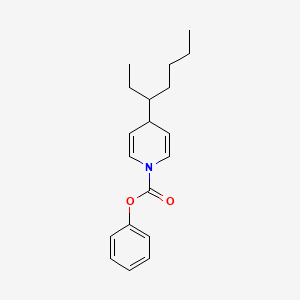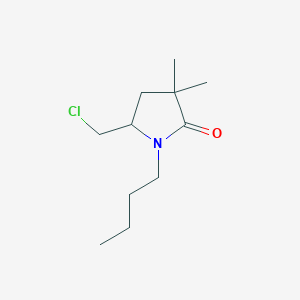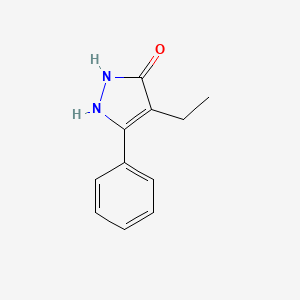
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.231 g/mol . This compound belongs to the pyrazolone family, which is known for its diverse biological and pharmacological activities. The structure of this compound consists of a pyrazolone ring substituted with an ethyl group at the 4-position and a phenyl group at the 5-position.
Vorbereitungsmethoden
Die Synthese von 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-on kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Kondensation von Ethylacetoacetat mit Phenylhydrazin unter sauren Bedingungen, gefolgt von einer Cyclisierung zur Bildung des Pyrazolonrings . Die Reaktion verläuft typischerweise wie folgt:
Kondensation: Ethylacetoacetat reagiert mit Phenylhydrazin in Gegenwart eines sauren Katalysators zu einem intermediären Hydrazon.
Cyclisierung: Der Zwischenprodukt unterliegt einer Cyclisierung zur Bildung des Pyrazolonrings.
Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysator, beinhalten, um höhere Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazolderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydropyrazolderivaten führen.
Substitution: Die Phenyl- und Ethylgruppen können Substitutionsreaktionen mit verschiedenen Elektrophilen und Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Alkylhalogenide. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-on hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung zeigt verschiedene biologische Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Krebs und neurodegenerativen Erkrankungen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, was zu einer reduzierten Entzündung führt. Es kann auch mit zellulären Rezeptoren interagieren, um Signalwege zu modulieren, was zu verschiedenen pharmakologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. It may also interact with cellular receptors to modulate signaling pathways, resulting in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3-Methyl-1-phenyl-2-pyrazolin-5-on: Diese Verbindung hat eine ähnliche Pyrazolonstruktur, jedoch mit einer Methylgruppe an der 3-Position anstelle einer Ethylgruppe an der 4-Position.
1-Phenyl-3-methylpyrazolon: Ein weiteres Pyrazolonderivat mit einer Phenylgruppe an der 1-Position und einer Methylgruppe an der 3-Position.
Die Einzigartigkeit von 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-on liegt in seinem spezifischen Substitutionsmuster, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
642462-43-9 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-ethyl-5-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-2-9-10(12-13-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
XFXRDORYFDNBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NNC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



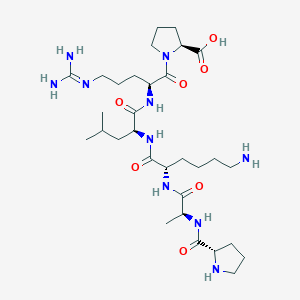
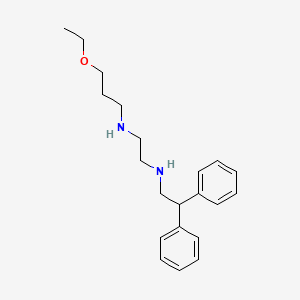





![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
